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Compound of Interest

Compound Name: DS34942424

Cat. No.: B11936979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification

methods for DS34942424, an orally potent analgesic compound. The information presented is

collated from available scientific literature, offering a detailed protocol for its preparation and

characterization.

Core Synthesis and Purification Data
The following table summarizes the key quantitative data associated with the synthesis of

DS34942424 and its immediate precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b11936979?utm_src=pdf-interest
https://www.benchchem.com/product/b11936979?utm_src=pdf-body
https://www.benchchem.com/product/b11936979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction
Starting
Materials

Reagents
and
Condition
s

Product Yield
Purificati
on
Method

1 Alkylation

tert-butyl

(S)-(5-

azaspiro[2.

4]heptan-7-

yl)

(methyl)car

bamate

Methyl 2-

(bromomet

hyl)-4-

fluorobenz

oate,

Potassium

carbonate,

Dichlorome

thane

Methyl 2-

({(7S)-7-

[(tert-

butoxycarb

onyl)

(methyl)am

ino]-5-

azaspiro[2.

4]heptan-5-

yl}methyl)-

4-

fluorobenz

oate

78%

Column

chromatogr

aphy on

silica gel

(0%-20%

methanol

in

dichlorome

thane)

2

Saponificat

ion and

Cyclization

Methyl 2-

({(7S)-7-

[(tert-

butoxycarb

onyl)

(methyl)am

ino]-5-

azaspiro[2.

4]heptan-5-

yl}methyl)-

4-

fluorobenz

oate

1. 1M

Lithium

hydroxide,

THF,

Methanol;

2. 4M HCl

in Ethyl

acetate,

1,4-

Dioxane

(5'S)-10'-

fluoro-6'-

methyl-

5',6'-

dihydro-

3'H-

spiro[cyclo

propane-

1,4'-[1]

[2]diaza[1]

[3]methano

[1]

[2]benzodi

azonin]-7'(

1'H)-one

(DS349424

24)

Not

explicitly

stated

The

intermediat

e

carboxylic

acid was

used

without

further

purification.

The final

product

purification

method is

not

detailed in

the

available

text.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9276939/
https://gosset.ai/targets/cxc-chemokine-receptor-7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276939/
https://gosset.ai/targets/cxc-chemokine-receptor-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The synthesis of DS34942424 involves a two-step process starting from commercially available

materials. The detailed experimental procedures are as follows:

Step 1: Synthesis of Methyl 2-({(7S)-7-[(tert-
butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-
yl}methyl)-4-fluorobenzoate
To a solution of tert-butyl (S)-(5-azaspiro[2.4]heptan-7-yl)(methyl)carbamate (1.01 g, 4.06

mmol) in dichloromethane (40 mL), methyl 2-(bromomethyl)-4-fluorobenzoate (1.00 g, 4.00

mmol) and potassium carbonate (0.73 g, 5.30 mmol) were added. The resulting mixture was

stirred for 14 hours. Following the reaction, the mixture was poured into water, and the

dichloromethane layer was separated. The organic layer was washed with brine, dried over

sodium sulfate, and concentrated under reduced pressure. The residue was purified by column

chromatography on silica gel, eluting with a gradient of 0%-20% methanol in dichloromethane

to yield the title compound as an oil (1.24 g, 78% yield).

Characterization Data:

¹H-NMR (400 MHz, CDCl₃) δ: 7.86-7.82 (1H, m), 7.30 (1H, d, J = 9.8 Hz), 6.98 (1H, t, J = 9.8

Hz), 4.59-4.45 (1H, m), 3.96-3.90 (2H, m), 3.88 (3H, s), 2.91 (3H, s), 2.87-2.78 (2H, m), 2.69-

2.65 (1H, m), 2.43 (1H, d, J = 9.0 Hz), 1.41 (9H, s), 0.83-0.44 (4H, m).[2][4]

HRMS (Positive ESI) m/z: 393.2184 (Calculated for C₂₁H₂₉FN₂O₄ + H: 393.2189).[2][4]

Step 2: Synthesis of (5'S)-10'-fluoro-6'-methyl-5',6'-
dihydro-3'H-spiro[cyclopropane-1,4'-[1][2]diaza[1]
[3]methano[1][2]benzodiazonin]-7'(1'H)-one
(DS34942424)
To a solution of methyl 2-({(7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-

yl}methyl)-4-fluorobenzoate (1.24 g, 3.16 mmol) in a mixture of THF (10 mL) and methanol (10

mL), a 1M aqueous solution of lithium hydroxide (6 mL) was added, and the resulting mixture

was stirred for 12 hours. The mixture was then concentrated, and the residue was partitioned
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between ethyl acetate and a 1M HCl solution. The organic layer was separated, washed with

brine, dried over sodium sulfate, and concentrated in vacuo to obtain 2-({(7S)-7-[(tert-

butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-yl}methyl)-4-fluorobenzoic acid as a

foam, which was used in the next step without further purification.

To the crude 2-({(7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-

yl}methyl)-4-fluorobenzoic acid in 1,4-dioxane (10 mL), 4M HCl in ethyl acetate (10 mL) was

added slowly. The resulting mixture was stirred at room temperature for 5 hours to yield the

final product, DS34942424.[2][4]

Proposed Mechanism of Action and Signaling
Pathway
DS34942424 is a derivative of conolidine, a natural indole alkaloid.[5] While the specific

signaling pathway for DS34942424 has not been fully elucidated in the available literature, the

mechanism of action of conolidine provides a likely model. Conolidine is known to exert its

analgesic effects through a non-opioid pathway, primarily by acting on the ACKR3/CXCR7

receptor and inhibiting the Ca v2.2 voltage-gated calcium channel.[5]

The ACKR3/CXCR7 receptor acts as a scavenger for endogenous opioid peptides, and its

modulation can influence their availability to other opioid receptors.[5] The inhibition of Ca v2.2

channels, which are crucial for neurotransmitter release in pain pathways, is another key

aspect of its analgesic properties.

Below is a diagram illustrating the proposed signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://gosset.ai/targets/cxc-chemokine-receptor-7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://pubmed.ncbi.nlm.nih.gov/33937018/
https://pubmed.ncbi.nlm.nih.gov/33937018/
https://www.benchchem.com/product/b11936979#ds34942424-synthesis-and-purification-methods
https://www.benchchem.com/product/b11936979#ds34942424-synthesis-and-purification-methods
https://www.benchchem.com/product/b11936979#ds34942424-synthesis-and-purification-methods
https://www.benchchem.com/product/b11936979#ds34942424-synthesis-and-purification-methods
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11936979?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

